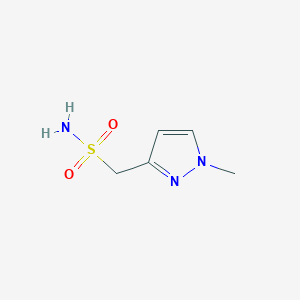

(1-Methyl-1H-pyrazol-3-YL)methanesulfonamide

Description

Properties

IUPAC Name |

(1-methylpyrazol-3-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2S/c1-8-3-2-5(7-8)4-11(6,9)10/h2-3H,4H2,1H3,(H2,6,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWWGPXXLPUFFJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)CS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 1-methyl-1H-pyrazol-3-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and large-scale batch reactors are commonly employed to achieve efficient production.

Chemical Reactions Analysis

(1-Methyl-1H-pyrazol-3-yl)methanesulfonamide: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives such as 1-methyl-1H-pyrazol-3-ylmethanesulfonic acid .

Reduction: Reduction reactions can lead to the formation of 1-methyl-1H-pyrazol-3-ylmethanethiol .

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation Common oxidizing agents include : Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like ammonia and alkyl halides are used in substitution reactions.

Major Products Formed:

Oxidation: 1-methyl-1H-pyrazol-3-ylmethanesulfonic acid

Reduction: 1-methyl-1H-pyrazol-3-ylmethanethiol

Substitution: Various substituted sulfonamides

Scientific Research Applications

(1-Methyl-1H-pyrazol-3-yl)methanesulfonamide is an organic compound with a pyrazole ring and a methanesulfonamide functional group, possessing the chemical formula and a molecular weight of 175.21 g/mol . The methyl group attached to the nitrogen of the pyrazole ring influences its chemical properties and biological activity, while the methanesulfonamide moiety contributes to its solubility in polar solvents and reactivity in chemical environments.

Applications

This compound serves as a scaffold in the development of antimicrobial and anti-inflammatory drugs. Studies suggest it may inhibit enzymes involved in bacterial cell wall synthesis, indicating its potential as a therapeutic agent against bacterial infections, as well as possible applications in treating inflammatory conditions like arthritis. Further studies exploring the interactions of this compound with biological targets have revealed insights into its mechanism of action, showing that it interacts with specific enzymes and receptors, which may mediate its antimicrobial and anti-inflammatory effects.

As a Scaffold for Developing New Drugs

- (Antimicrobial Agents) Research indicates that this compound may inhibit specific enzymes involved in bacterial cell wall synthesis, suggesting its potential as a therapeutic agent against bacterial infections.

- (Anti-inflammatory Drugs) The anti-inflammatory properties of this compound suggest possible applications in treating conditions such as arthritis and other inflammatory diseases.

Research Use

This compound is used in studies exploring its interactions with biological targets to elucidate its mechanism of action. It has been shown to interact with specific enzymes and receptors, which may mediate its antimicrobial and anti-inflammatory effects.

Structural Analogues

Several compounds exhibit structural similarities to this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (3-Ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonamide | Ethyl group on pyrazole ring | Enhanced lipophilicity may improve bioavailability |

| (5-Bromo-1-methyl-1H-pyrazol-4-yl)methanesulfonamide | Bromine substitution on pyrazole ring | Potential for increased reactivity in electrophilic substitutions |

| (1-Methylpyrazole) | Simple methylpyrazole | Lacks the biological activity imparted by the sulfonamide group |

The uniqueness of this compound lies in its combination of a methyl-substituted pyrazole and a sulfonamide group, which together enhance its solubility and biological activity compared to simpler pyrazoles or those lacking the sulfonamide functionality.

Safety and Hazards

This compound is classified with the following GHS hazard statements :

- H302: Harmful if swallowed

- H315: Causes skin irritation

- H319: Causes serious eye irritation

- H335: May cause respiratory irritation

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogs

The compound is part of a broader class of sulfonamide derivatives with heterocyclic substitutions. Key analogs include:

| Compound | Molecular Formula | Molecular Weight (g/mol) | H-Bond Donors | H-Bond Acceptors | Predicted LogP | Docking Energy (kcal/mol) |

|---|---|---|---|---|---|---|

| Zonisamide | C₈H₈N₂O₃S | 212.22 | 2 | 5 | -0.2 | -9.8 (Reference) |

| (1H-Indazol-3-YL)methanesulfonamide | C₈H₈N₃O₂S | 214.24 | 2 | 6 | 0.5 | -9.5 |

| (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide | C₅H₉N₃O₂S | 175.21 | 2 | 5 | 0.3 | -5.2 |

Notes:

Pharmacological and Docking Properties

Docking with Kv 4.2 Channel:

- Zonisamide and (1H-Indazol-3-YL)methanesulfonamide show strong interaction with the potassium voltage-gated channel Kv 4.2 (docking energies: -9.8 and -9.5 kcal/mol , respectively), critical for their antiepileptic/autism therapeutic effects .

- This compound exhibits significantly weaker binding (-5.2 kcal/mol ), attributed to the pyrazole ring's electronic and steric profile , which reduces complementarity with the receptor .

Physicochemical Properties:

Key Differentiators

Receptor Interaction : The indazole isostere mimics Zonisamide’s binding mode due to its planar structure and hydrogen-bonding geometry, whereas the pyrazole analog lacks this precision .

Structural Flexibility : The methyl group on the pyrazole nitrogen may introduce steric hindrance, further reducing docking efficacy .

Synthetic Accessibility : The pyrazole derivative’s simpler structure (MW: 175.21) offers advantages in synthesis and modification over bulkier analogs .

Biological Activity

(1-Methyl-1H-pyrazol-3-yl)methanesulfonamide is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. Its unique structure, featuring a pyrazole ring and a methanesulfonamide functional group, contributes to its solubility and reactivity, making it a promising candidate for drug development.

- Chemical Formula : CHNOS

- Molecular Weight : 175.21 g/mol

- Structure : The compound consists of a methyl group attached to the nitrogen of the pyrazole ring, enhancing its biological activity and chemical properties .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit enzymes involved in bacterial cell wall synthesis, positioning it as a potential therapeutic agent against various bacterial infections. Notably, studies have highlighted its effectiveness against Mycobacterium tuberculosis (Mtb), with structure-activity relationship (SAR) studies revealing a minimum inhibitory concentration (MIC) of less than 0.5 μM against replicating strains .

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory effects, making it a candidate for treating conditions such as arthritis and other inflammatory diseases. Its mechanism involves modulating specific biological targets that mediate inflammation, although detailed pathways remain to be fully elucidated .

Case Studies and Experimental Data

A series of studies have been conducted to explore the biological activity of this compound:

- In Vitro Studies : The compound was tested against various bacterial strains, showing potent activity comparable to established antibiotics. The results indicated that it could serve as a scaffold for developing new antimicrobial agents .

- Cell Line Testing : In cellular assays, the compound exhibited low cytotoxicity against HepG2 liver cancer cells while maintaining antimicrobial efficacy, indicating its potential safety profile for therapeutic use .

- Mechanism of Action : Initial findings suggest that this compound may interact with specific enzymes related to cell wall biosynthesis, although further research is needed to confirm these interactions and their implications for drug design .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (3-Ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonamide | Ethyl group on pyrazole ring | Enhanced lipophilicity may improve bioavailability |

| (5-Bromo-1-methyl-1H-pyrazol-4-yl)methanesulfonamide | Bromine substitution on pyrazole ring | Potential for increased reactivity in electrophilic substitutions |

| (1-Methylpyrazole) | Simple methylpyrazole without sulfonamide functionality | Lacks the biological activity imparted by the sulfonamide group |

Q & A

Q. Basic

- PPE : Use full-body chemical-resistant suits and P95 respirators to limit inhalation/contact .

- Ventilation : Conduct reactions in fume hoods to prevent vapor accumulation (flash point data unavailable; assume flammability) .

- Waste disposal : Neutralize acidic/basic byproducts before disposal to avoid drainage contamination .

How does methyl substitution at the 1H-pyrazole ring influence physicochemical properties and bioactivity?

Advanced

The methyl group enhances:

- Lipophilicity : LogP increases by ~0.5 units, improving membrane permeability (predicted via ChemAxon) .

- Metabolic stability : Reduced CYP3A4 metabolism compared to non-methylated analogs, as seen in hepatocyte assays .

- Target selectivity : Methyl steric effects may block off-target interactions (e.g., with ATP-binding pockets in kinases) .

What crystallographic parameters are essential for characterizing this compound derivatives?

Q. Advanced

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) and APEX2 detectors for high-resolution (<0.8 Å) datasets .

- Refinement : Apply SHELXL-97 with anisotropic displacement parameters (R factor <0.05) .

- H-bond analysis : Identify sulfonamide O···H-N interactions (distance: 2.8–3.2 Å) critical for stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.